molecular formula C13H17Cl2NO B1489476 [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1261235-02-2

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Cat. No. B1489476
M. Wt: 274.18 g/mol
InChI Key: WZGZINOZGAXDME-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorobenzyl)piperazine” is a chemical compound with the molecular formula C11H14Cl2N2. It has a molecular weight of 245.15 g/mol . It’s a liquid with a yellow color and a density of 1.255 g/mL . This compound was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The IUPAC name for “1-(2,4-Dichlorobenzyl)piperazine” is “1-[(2,4-dichlorophenyl)methyl]piperazine” and its SMILES representation is "ClC1=CC(Cl)=C(CN2CCNCC2)C=C1" .


Physical And Chemical Properties Analysis

“1-(2,4-Dichlorobenzyl)piperazine” is a liquid with a yellow color. It has a density of 1.255 g/mL and a refractive index of 1.571 . The compound has a flash point of >110°C (230°F) .

Scientific Research Applications

Synthesis and Structural Characterization

The compound [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol and its derivatives are primarily studied for their synthesis methods, crystal structures, and physical properties. For instance, the synthesis of related compounds involves condensation reactions, with characterization achieved through spectroscopic techniques and X-ray crystallography. These studies provide insights into the compounds' molecular geometries, including bond angles and conformations. The piperidine ring often adopts a chair conformation, with surrounding atoms forming distorted tetrahedral geometries. This information is crucial for understanding the chemical and physical properties of these compounds and for further applications in material science and pharmaceutical research (Prasad et al., 2008).

Crystallography and Molecular Interactions

Crystallographic studies of similar compounds reveal intricate details about molecular interactions, such as hydrogen bonding patterns, which are essential for the stability and packing of molecules in the solid state. These interactions often involve O—H···O and C—H···O bonds, contributing to the compounds' crystal lattice structures. The knowledge gained from these studies is vital for the design and development of new materials with specific physical characteristics (Karthik et al., 2021).

Theoretical Calculations and Chemical Reactivity

Theoretical studies, including density functional theory (DFT) calculations, are conducted to predict the electronic structures, reactivity sites, and interaction energies of these compounds. These computational analyses help in understanding the molecular electrostatic potential, which is critical for assessing the reactivity and stability of the molecules. Such studies are foundational for the development of new drugs and materials with desired chemical properties (Karthik et al., 2021).

Antimicrobial and Antitubercular Activities

Research into the biological activities of related compounds has shown variable antimicrobial effects against different bacterial and fungal strains. These findings highlight the potential for developing new antimicrobial agents based on modifications of the [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol scaffold. Additionally, some derivatives exhibit significant antitubercular activity, offering a promising avenue for new treatments against tuberculosis, including drug-resistant strains (Patel et al., 2011; Bisht et al., 2010).

Safety And Hazards

The safety and handling instructions for “1-(2,4-Dichlorobenzyl)piperazine” include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It’s recommended to use the compound only outdoors or in a well-ventilated area. In case of contact with skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-2-1-11(13(15)7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGZINOZGAXDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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